2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted at the 3-position with a carboxamide group and at the 2-position with a 4-((4-methoxyphenyl)sulfonyl)butanamido moiety. This structure combines a sulfur-containing heterocycle with sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-methoxyphenylsulfonyl group may enhance solubility and binding affinity through hydrogen bonding or π-π interactions, while the butanamido linker provides conformational flexibility .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)28-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPKZGSRMNUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Core Similarities : All compounds share the tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, which provides a rigid, planar structure conducive to binding aromatic residues in enzyme active sites .
Substituent Variations: Target Compound: The 4-methoxyphenylsulfonylbutanamido group distinguishes it from analogs with piperazine (IIIb, IIId), cyanoacetamido (92b), or imino (Compound I) substituents. The sulfonyl group may enhance metabolic stability compared to esters or amines . Piperazine Derivatives (IIIb, IIId): These exhibit AChE inhibition, with IIId showing 60% inhibition at 10 μM, attributed to the 4-methoxyphenylpiperazine group forming hydrogen bonds with Phe288 in AChE . Cyanoacetamido (92b): The electron-withdrawing cyano group increases antioxidant activity (55.5% NO scavenging) by stabilizing radical intermediates .
Piperazine-containing analogs (IIIb, IIId) demonstrate the importance of basic nitrogen atoms in AChE inhibition, while the target compound’s sulfonamide lacks this basicity, suggesting divergent targets .
Pharmacokinetic and Physicochemical Properties
- Solubility : The sulfonamide and carboxamide groups enhance aqueous solubility relative to ester-containing analogs (e.g., 6o in ) .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical steps include:
- Sulfonylation : Coupling the 4-methoxyphenylsulfonyl group to the butanamido chain requires anhydrous conditions (e.g., dichloromethane or DMF) and catalysts like triethylamine to minimize side reactions .
- Amidation : Carboxamide formation may use activating agents (e.g., HATU or EDC) to ensure high yields. Temperature control (0–25°C) is essential to prevent epimerization .
- Purification : Gradient HPLC or column chromatography is often necessary to isolate the target compound from byproducts like unreacted sulfonyl chlorides .
Q. Which analytical techniques are most effective for characterizing structural purity and confirming regiochemistry?
- NMR Spectroscopy : H and C NMR can resolve ambiguities in sulfonamide and carboxamide regiochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the tetrahydrobenzo[b]thiophene core, which may adopt boat or chair conformations .
- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete sulfonylation .
Q. How can researchers design in vitro assays to evaluate antimicrobial activity?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The sulfonamide group’s electron-withdrawing properties may enhance membrane penetration .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC. Compare with controls like sulfamethoxazole to identify structure-activity trends .
Advanced Research Questions
Q. What mechanistic insights explain its inhibition of carbonic anhydrase isoforms?
- Enzyme Kinetics : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase active sites. Use stopped-flow spectrophotometry to measure changes. Isoform selectivity (e.g., CA IX vs. CA II) correlates with the methoxyphenyl group’s hydrophobicity .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses. The butanamido linker’s flexibility may improve fit into hydrophobic pockets .
Q. How can conflicting solubility data across studies be resolved?
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV/Vis quantification. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
- Co-solvent Systems : Add 10–20% PEG-400 to aqueous solutions to mimic physiological conditions. Data from similar sulfonamides suggest logP >3 limits aqueous solubility .
Q. What strategies optimize metabolic stability in preclinical models?
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS. Phase I oxidation of the methoxyphenyl group is a common metabolic pathway.
- Prodrug Modification : Replace the carboxamide with ester prodrugs to enhance bioavailability. Compare hydrolysis rates in plasma vs. target tissues .
Q. How do substituents on the tetrahydrobenzo[b]thiophene core affect potency?
- SAR Analysis : Derivatives with electron-withdrawing groups (e.g., -NO) at the 6-position show 3–5× higher antimicrobial activity. Steric hindrance from methyl groups reduces binding affinity .
- Crystallographic Data : Polar interactions between the carboxamide and Thr199 in carbonic anhydrase are critical. Bulky substituents disrupt hydrogen bonding .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final cyclization step?
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings. Yields improve with microwave-assisted heating (120°C, 30 min) .
- Byproduct Analysis : Use LC-MS to identify dimers or oxidized species. Add scavengers like thiourea to quench reactive intermediates .
Q. What computational tools predict off-target interactions?
Q. How should stability studies be designed for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
